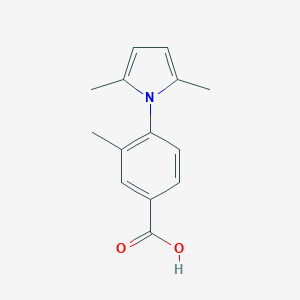

Ácido 4-(2,5-dimetil-1H-pirrol-1-il)-3-metilbenzoico

Descripción general

Descripción

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a pyrrole ring

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Mecanismo De Acción

Target of Action

Related compounds have been shown to interact with enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with both thedihydrofolate reductase and enoyl ACP reductase active sites . This suggests that the compound may inhibit these enzymes, thereby affecting their respective biochemical pathways.

Biochemical Pathways

The inhibition of DHFR and enoyl-ACP reductase can have significant effects on several biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, which are the building blocks of DNA. Enoyl-ACP reductase is a key enzyme in the fatty acid synthesis pathway. Therefore, the inhibition of these enzymes can affect both DNA synthesis and fatty acid synthesis .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Análisis Bioquímico

Biochemical Properties

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as enoyl ACP reductase and dihydrofolate reductase, inhibiting their activity . These interactions are crucial for its antibacterial and antitubercular properties. The compound’s ability to bind to the active sites of these enzymes highlights its potential as a therapeutic agent.

Cellular Effects

The effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in Chinese hamster ovary cells, the compound has been shown to increase monoclonal antibody production by enhancing cell-specific glucose uptake and intracellular adenosine triphosphate levels . This indicates its potential to improve biotechnological applications.

Molecular Mechanism

At the molecular level, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as enoyl ACP reductase and dihydrofolate reductase by binding to their active sites . This inhibition disrupts essential biochemical pathways, leading to its antibacterial and antitubercular effects. Additionally, the compound’s structure-activity relationship studies reveal that the 2,5-dimethylpyrrole moiety is critical for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over several days, making it suitable for extended experimental use

Dosage Effects in Animal Models

The effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced monoclonal antibody production . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and toxicity studies are crucial for understanding the compound’s safety profile.

Metabolic Pathways

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of enoyl ACP reductase and dihydrofolate reductase affects essential biochemical pathways, leading to its antibacterial and antitubercular properties . Understanding these metabolic interactions is vital for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence its efficacy and potential side effects, making it essential to study its transport mechanisms.

Subcellular Localization

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its biological effects . Understanding its subcellular localization is crucial for optimizing its therapeutic potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid typically involves the condensation of 2,5-dimethylpyrrole with a suitable benzoic acid derivative. One common method involves the reaction of 2,5-dimethylpyrrole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrole oxides.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Pyrrole oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Comparación Con Compuestos Similares

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid: Studied for its potential antimicrobial properties.

Uniqueness

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid stands out due to its unique combination of a pyrrole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to inhibit key bacterial enzymes makes it a promising candidate for the development of new antibacterial agents .

Actividad Biológica

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid, with the chemical formula C14H15NO and CAS number 340312-91-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Weight : 229.279 g/mol

- Structural Formula :

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO |

| Molecular Weight | 229.279 g/mol |

| CAS Number | 340312-91-6 |

| PubChem CID | 776845 |

The biological activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways and could modulate signaling pathways relevant to cellular proliferation and apoptosis.

Antimicrobial Activity

Recent studies suggest that this compound exhibits antimicrobial properties. For instance, it has been tested against several bacterial strains, demonstrating significant inhibitory effects. The antimicrobial mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with cellular metabolic functions.

Case Studies

- Antibacterial Screening : A study conducted on various derivatives of benzoic acid derivatives highlighted the effectiveness of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent antibacterial activity .

- Anti-inflammatory Effects : Another investigation explored the anti-inflammatory potential of this compound in a murine model of inflammation. The results indicated that treatment with 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid significantly reduced pro-inflammatory cytokine levels and edema in treated animals compared to controls .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of E. coli and S. aureus | |

| Anti-inflammatory | Reduced cytokine levels in mice |

Therapeutic Applications

Given its promising biological activities, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid may have potential applications in:

- Antibiotic Development : As an adjuvant to enhance the efficacy of existing antibiotics against resistant strains.

- Anti-inflammatory Therapies : For conditions characterized by excessive inflammation such as arthritis or chronic inflammatory diseases.

Propiedades

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-8-12(14(16)17)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLCJVLXABNRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354600 | |

| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340312-91-6 | |

| Record name | 340312-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.